N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide
Brand Name: Vulcanchem
CAS No.: 1076198-36-1
VCID: VC0018166
InChI: InChI=1S/C17H27N3O5/c1-17(2,3)25-16(24)19-10-6-4-5-7-13(21)18-11-12-20-14(22)8-9-15(20)23/h8-9H,4-7,10-12H2,1-3H3,(H,18,21)(H,19,24)
SMILES: CC(C)(C)OC(=O)NCCCCCC(=O)NCCN1C(=O)C=CC1=O
Molecular Formula: C17H27N3O5
Molecular Weight: 353.419

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide

CAS No.: 1076198-36-1

Cat. No.: VC0018166

Molecular Formula: C17H27N3O5

Molecular Weight: 353.419

* For research use only. Not for human or veterinary use.

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide - 1076198-36-1

Specification

CAS No. 1076198-36-1
Molecular Formula C17H27N3O5
Molecular Weight 353.419
IUPAC Name tert-butyl N-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]carbamate
Standard InChI InChI=1S/C17H27N3O5/c1-17(2,3)25-16(24)19-10-6-4-5-7-13(21)18-11-12-20-14(22)8-9-15(20)23/h8-9H,4-7,10-12H2,1-3H3,(H,18,21)(H,19,24)
Standard InChI Key UPZAILOIXILPGI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCCCC(=O)NCCN1C(=O)C=CC1=O

Introduction

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is a heterobifunctional crosslinking reagent used primarily in biochemical research. It combines a maleimide group, which reacts with thiol groups, and a t-Boc (tert-butyloxycarbonyl) protected amine, which can be further modified or deprotected under specific conditions. This compound is valuable for creating conjugates between proteins, peptides, or other molecules containing thiol groups and those with amine functionalities.

Applications in Biochemical Research

This compound is used in various biochemical applications, including:

  • Protein Modification: It can be used to attach fluorescent labels or other functional groups to proteins via thiol-maleimide chemistry.

  • Bioconjugation: Useful for creating conjugates between proteins or peptides, facilitating studies on protein interactions and functions.

  • Imaging and Diagnostics: Can be employed in the development of diagnostic tools by conjugating proteins or peptides to imaging agents.

Synthesis and Characterization

The synthesis of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide typically involves the reaction of maleimidoethylamine with a protected aminohexanoic acid derivative. Characterization is often performed using spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Suppliers and Availability

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is available from several suppliers, including SCBT and Pharmaffiliates, under different catalog numbers. It is marketed for research purposes only and is not intended for diagnostic or therapeutic use.

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